6-cyano-N-propyl-2-pyridinecarboxamide
Description
6-Cyano-N-propyl-2-pyridinecarboxamide is a pyridine-based derivative characterized by a cyano group (-CN) at the 6-position of the pyridine ring and an N-propyl carboxamide moiety at the 2-position. This compound belongs to the broader class of pyridinecarboxamides, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-cyano-N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-6-12-10(14)9-5-3-4-8(7-11)13-9/h3-5H,2,6H2,1H3,(H,12,14) |
InChI Key |
UBSRTNVQADCWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinecarboxamides
The following table and analysis compare 6-cyano-N-propyl-2-pyridinecarboxamide with analogous compounds from the evidence, focusing on structural variations and inferred functional differences:
Key Observations:
Carboxamide Side Chains: The N-propyl group in the target compound may reduce solubility in polar solvents compared to shorter alkyl chains (e.g., N-methyl in analogs) but could improve lipid membrane permeability, a critical factor in drug design .
Steric and Electronic Effects :
- The absence of bulky substituents (e.g., pyrrolidinyl in compounds) in the target compound suggests lower steric hindrance, favoring interactions with biological targets or catalysts.
Heterocyclic Variations :
- Unlike analogs with fused pyrimidine or triazine rings, the pyridine core in the target compound simplifies synthetic routes but may limit π-π stacking interactions critical for material science applications .
Research Findings and Limitations
- Structural comparisons are extrapolated from related pyridinecarboxamides, which limits conclusions about its specific physicochemical or biological behavior.
- Hypothetical Applications: Based on analogs, the compound’s cyano group could make it a candidate for metal-organic frameworks (MOFs) or kinase inhibitors, but empirical validation is required.
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